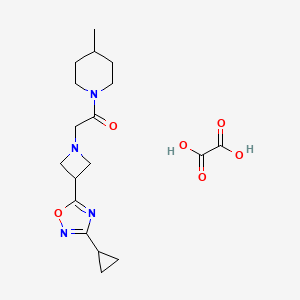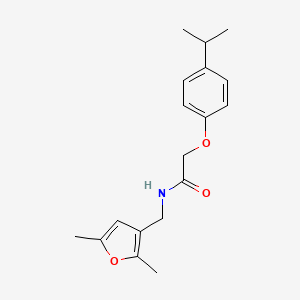![molecular formula C16H20FN7O3 B2763696 N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE CAS No. 674332-62-8](/img/structure/B2763696.png)
N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that features a pyrimidine core substituted with a fluorophenyl group, a morpholinyl ethyl group, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Morpholinyl Ethyl Group: This step involves the reaction of the pyrimidine intermediate with a morpholine derivative under basic conditions.
Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Applications De Recherche Scientifique
N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~4~-(4-chlorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
- N~4~-(4-bromophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O3/c17-11-1-3-12(4-2-11)20-15-13(24(25)26)14(18)21-16(22-15)19-5-6-23-7-9-27-10-8-23/h1-4H,5-10H2,(H4,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGZDTCRQPZLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)


![3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2763619.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/new.no-structure.jpg)


![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763630.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2763631.png)


![6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline](/img/structure/B2763634.png)
![4-{4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2763636.png)
